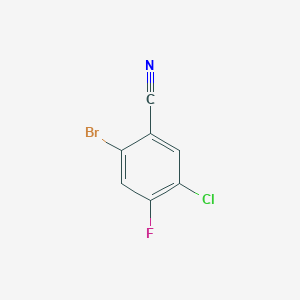

2-Bromo-5-chloro-4-fluorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5-chloro-4-fluorobenzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the benzene family and is commonly used as a precursor in the synthesis of various organic compounds.

Scientific Research Applications

Synthesis of TADF Dyes in OLED Applications

2-Bromo-5-chloro-4-fluorobenzonitrile is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) applications . A TADF dye, named as 2-phenoxazine-5-acridine-benzonitrile, is synthesized from 2-bromo-5-chloro-4-fluorobenzonitrile with phenoxazines, carbazoles or acridan in a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination .

Antitumor Applications

The compound is also used in the synthesis of quinazolines for use in antitumor applications . The ortho positioning of bromide and nitrile groups of 2-bromo-5-chloro-4-fluorobenzonitrile facilitates its synthesis into quinazolines .

Anti-inflammatory Applications

In addition to its antitumor applications, 2-bromo-5-chloro-4-fluorobenzonitrile is also used in anti-inflammatory applications . The same ortho positioning of bromide and nitrile groups that facilitates its synthesis into quinazolines also aids in its use in anti-inflammatory applications .

Drug Discovery

2-Bromo-5-chloro-4-fluorobenzonitrile is used as a fluorinated benzonitrile building block in drug discovery . Its multiple functional groups allow for facile synthesis .

OLED Research

Apart from its use in the synthesis of TADF dyes, 2-bromo-5-chloro-4-fluorobenzonitrile is also used more broadly in OLED research . Its properties make it a valuable component in the development of new OLED technologies .

Synthesis of Pyrimidine Functional Compounds

2-Bromo-5-chloro-4-fluorobenzonitrile is used in the synthesis of pyrimidine functional compounds acting as GABAA2/3 binding site agonists used in the treatment of anxiety disorders .

Mechanism of Action

Target of Action

2-Bromo-5-chloro-4-fluorobenzonitrile is a benzonitrile derivative, bearing a bromide, a chloride, and a fluoride at the 2-, 5-, and 4-positions respectively . The compound’s primary targets are the enzymes and receptors involved in the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in OLED applications and APIs in antitumor and anti-inflammatory applications .

Mode of Action

The bromide, chloride, and fluoride substituents display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions . The compound interacts with its targets through these reactions, leading to changes in the structure and function of the targets.

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of TADF dyes and APIs. For instance, a TADF dye, named as 2-phenoxazine-5-acridine-benzonitrile, is synthesized from 2-bromo-5-chloro-4-fluorobenzonitrile with phenoxazines, carbazoles or acridan in a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination . The downstream effects include the production of TADF dyes and APIs with potential antitumor and anti-inflammatory applications .

Result of Action

The molecular and cellular effects of the compound’s action include the synthesis of TADF dyes and APIs. The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1, and an external quantum efficiency of 5% . In addition, the compound may facilitate the synthesis of quinazolines for use in antitumor and anti-inflammatory applications .

properties

IUPAC Name |

2-bromo-5-chloro-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAXDUKYYNUUFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2740198.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide](/img/structure/B2740200.png)

![1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol](/img/structure/B2740203.png)

![1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2740205.png)

![N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)acetamide](/img/structure/B2740207.png)

![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2740218.png)

![N-(3,4-dimethoxyphenethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2740219.png)